
4-methoxy-3-methyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-methyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a piperidinyl group and a benzenesulfonamide moiety, suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps:
-
Formation of the Piperidinyl Intermediate: : The piperidinyl group can be synthesized through the reaction of a suitable ketone with an amine under reductive amination conditions. For example, 2-oxopiperidine can be prepared by the cyclization of a suitable precursor in the presence of a reducing agent such as sodium borohydride.
-
Sulfonamide Formation: : The benzenesulfonamide moiety is introduced by reacting the piperidinyl intermediate with a sulfonyl chloride derivative. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Methoxy and Methyl Substitutions: : The final steps involve the introduction of methoxy and methyl groups onto the aromatic ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents like methyl iodide and methanol in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitutions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of methyl groups.
Reduction: Conversion of sulfonamide to amine.
Substitution: Introduction of halogen, nitro, or sulfonyl groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for antimicrobial properties, particularly against resistant bacterial strains.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for this compound, particularly in a biological context, involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. This mimicry can inhibit the enzyme, preventing the synthesis of folic acid in bacteria, which is essential for their growth and replication.
Comparison with Similar Compounds
Similar compounds include other sulfonamides such as:
Sulfamethoxazole: Known for its use in combination with trimethoprim as an antibiotic.
Sulfadiazine: Used in the treatment of toxoplasmosis.
Sulfisoxazole: Another sulfonamide antibiotic with a broad spectrum of activity.
Compared to these compounds, 4-methoxy-3-methyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide may offer unique advantages in terms of its specific structural features, which could translate to different or enhanced biological activity.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-7-8-16(13-18(14)22-11-5-4-6-20(22)23)21-27(24,25)17-9-10-19(26-3)15(2)12-17/h7-10,12-13,21H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUFBPRWPKAPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
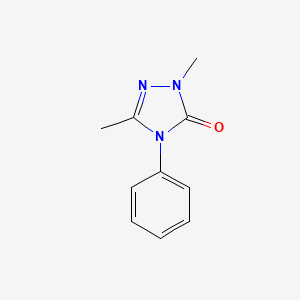
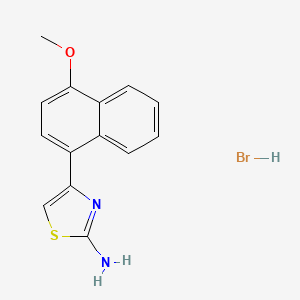
![1-(2-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2438282.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone](/img/structure/B2438284.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-chlorophenyl)methanone](/img/structure/B2438286.png)
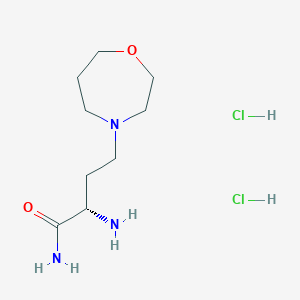
![2-[Methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(4-oxo-3H-quinazolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B2438289.png)
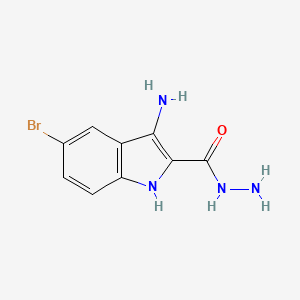
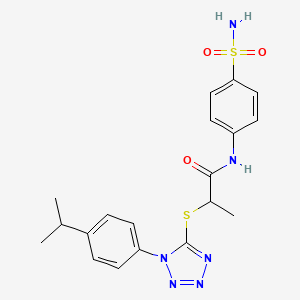
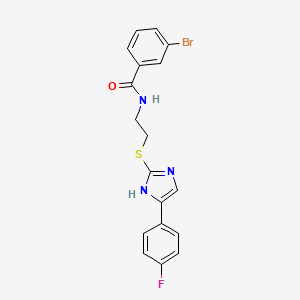
![(Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2438299.png)

![2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE](/img/structure/B2438301.png)

